molecular formula C27H24O5 B2644526 methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate CAS No. 690680-16-1

methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate

Cat. No.: B2644526
CAS No.: 690680-16-1
M. Wt: 428.484
InChI Key: ZNGJOBWYZFJIPE-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a synthetic coumarin-derived benzoate ester. Its structure comprises a methyl benzoate core substituted at the 4-position with a [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl group. The coumarin moiety features a benzyl group at position 3, methyl groups at positions 4 and 7, and a ketone at position 2. The compound’s estimated molecular formula is C₂₇H₂₅O₅ (molecular weight ≈ 453.49 g/mol), derived from the methyl benzoate (C₈H₈O₂) and the coumarin substituent (C₁₈H₁₆O₃).

Synthesis likely involves nucleophilic substitution between methyl 4-hydroxybenzoate and a halogenated coumarin derivative (e.g., 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

IUPAC Name

methyl 4-[(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-17-13-23(31-16-20-9-11-21(12-10-20)26(28)30-3)25-18(2)22(27(29)32-24(25)14-17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGJOBWYZFJIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with acetic anhydride to form the chromen-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield/Purity Biological Activity (if reported)
Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate C₂₇H₂₅O₅ ~453.49 Coumarin core with benzyl, methyl, and ketone groups; methyl benzoate ester N/A Not reported
4-(3-Nitrobenzyloxy)benzoic acid methyl ester C₁₅H₁₃NO₅ 295.27 Nitrobenzyl substituent instead of coumarin 82% yield Not reported
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid C₂₀H₁₈O₅ 338.36 Propanoic acid ester; lacks benzoate core 95% purity Antioxidative potential inferred
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid C₁₉H₁₈O₅ 338.36 Acetic acid ester; shorter alkyl chain 95% purity Not reported
Key Differences

Substituent Complexity : The target compound’s coumarin-derived substituent introduces significant steric bulk compared to simpler analogs like 4-(3-nitrobenzyloxy)benzoic acid methyl ester . This likely reduces solubility in polar solvents and increases lipophilicity.

Synthetic Challenges : The multi-step synthesis of the coumarin moiety (benzylation, methylation, and ketone formation) contrasts with straightforward nitrobenzyl chloride coupling in ’s compound .

Biological Activity : While coumarin derivatives are associated with antioxidative properties (e.g., >49% DPPH radical scavenging in related compounds ), the target compound’s bioactivity remains unstudied.

Physical Properties
  • Purity : Similar coumarin benzoates report ≥95% purity .
  • Thermal Stability : Coumarin derivatives generally exhibit high melting points (>150°C) due to aromatic stacking, though data for the target compound is lacking.

Biological Activity

Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the class of chromen derivatives. This article delves into its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C24H20O6
Molecular Weight: 404.4 g/mol
IUPAC Name: 4-{[(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid

The compound's structure features a chromen backbone with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
MRSA62.216 - 124.432 μg/mLBactericidal effects on biofilm formation

The compound exhibits a bactericidal effect, particularly noted in its action against methicillin-resistant Staphylococcus aureus (MRSA), where it inhibits biofilm formation significantly.

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt protein synthesis and nucleic acid production within bacterial cells. This dual mechanism enhances its efficacy against resistant strains.

Case Study: Efficacy Against Biofilms

A study demonstrated that the compound reduced biofilm formation by up to 90% in Candida tropicalis and showed significant reduction in biofilm viability for Enterococcus faecalis and Staphylococcus aureus. The results indicate that this compound could be a promising candidate for treating infections associated with biofilms.

Toxicological Profile

While the antimicrobial properties are promising, understanding the compound's toxicity is crucial for potential therapeutic applications. Current data suggest that it exhibits low cytotoxicity at therapeutic concentrations, making it a safer alternative compared to traditional antibiotics.

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